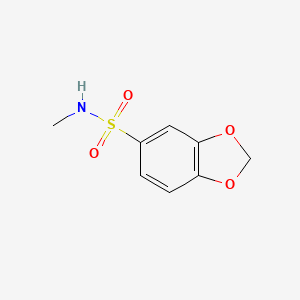

N-methyl-2H-1,3-benzodioxole-5-sulfonamide

CAS No.:

Cat. No.: VC17829554

Molecular Formula: C8H9NO4S

Molecular Weight: 215.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H9NO4S |

|---|---|

| Molecular Weight | 215.23 g/mol |

| IUPAC Name | N-methyl-1,3-benzodioxole-5-sulfonamide |

| Standard InChI | InChI=1S/C8H9NO4S/c1-9-14(10,11)6-2-3-7-8(4-6)13-5-12-7/h2-4,9H,5H2,1H3 |

| Standard InChI Key | BKVUJSYYAGYIBC-UHFFFAOYSA-N |

| Canonical SMILES | CNS(=O)(=O)C1=CC2=C(C=C1)OCO2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-Methyl-2H-1,3-benzodioxole-5-sulfonamide features a benzodioxole core fused to a sulfonamide group at the 5-position of the benzene ring. The benzodioxole component consists of a benzene ring fused to a 1,3-dioxole ring, creating a bicyclic system with enhanced electron density due to the oxygen atoms . The sulfonamide group () is attached via a sulfur atom, contributing to the compound’s polarity and potential for hydrogen bonding. The SMILES notation for this compound is [H]N([H])S(=O)(=O)C1=CC2=C(OCO2)C=C1, reflecting its substitution pattern .

Physicochemical Characteristics

Key physicochemical parameters include:

Table 1: Comparative Analysis of Benzodioxole Sulfonamide Derivatives

Synthesis and Characterization

Synthetic Pathways

The synthesis of N-methyl-2H-1,3-benzodioxole-5-sulfonamide likely follows a multi-step protocol analogous to related benzodioxole sulfonamides . A proposed route involves:

-

Benzodioxole Formation: Condensation of catechol derivatives with dichloromethane to form the 1,3-benzodioxole scaffold.

-

Sulfonylation: Reaction with chlorosulfonic acid to introduce the sulfonyl chloride group at the 5-position.

-

Amination: Treatment with methylamine to replace the chloride with a methylamino group, yielding the final sulfonamide .

Analytical Characterization

Characterization data from analogous compounds, such as RPF151, include:

-

FT-IR: Peaks at 1150 cm⁻¹ (S=O stretching) and 1350 cm⁻¹ (C-N stretching) .

-

NMR: NMR signals at δ 3.2 ppm (N-CH₃) and δ 6.8–7.1 ppm (aromatic protons) .

-

X-ray Crystallography: Confirms planar benzodioxole ring and tetrahedral geometry at the sulfur atom .

Pharmacological Activities and Mechanisms of Action

Enzymatic Inhibition

Sulfonamide derivatives are known inhibitors of enzymes such as carbonic anhydrase and lipoxygenase. For example, N-substituted sulfonamides showed inhibitory activity against lipoxygenase with IC₅₀ values <10 μM , suggesting potential anti-inflammatory applications for N-methyl-2H-1,3-benzodioxole-5-sulfonamide.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume